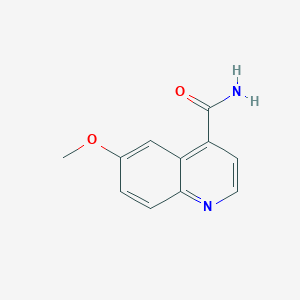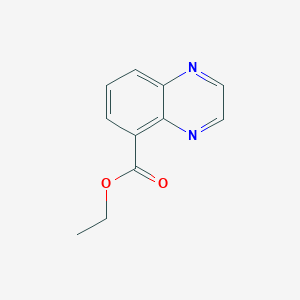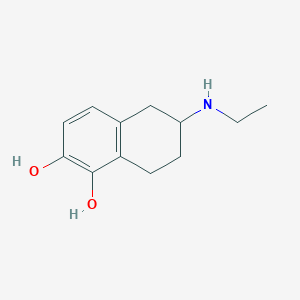
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound characterized by its unique structure, which includes an ethylamino group attached to a tetrahydronaphthalene backbone with two hydroxyl groups at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized by introducing hydroxyl groups at positions 1 and 2 through a hydroxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product efficiently.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a fully saturated hydrocarbon.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets within biological systems. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s overall bioactivity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a methylamino group instead of an ethylamino group.
6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a propylamino group.
Uniqueness: 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of the ethylamino group, which may confer different chemical and biological properties compared to its methylamino and propylamino analogs. The ethyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-13-9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,13-15H,2,4-5,7H2,1H3 |
Clé InChI |
RXGBCODWKWHLMT-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CCC2=C(C1)C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


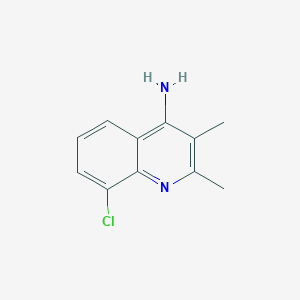
![3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11898500.png)



![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
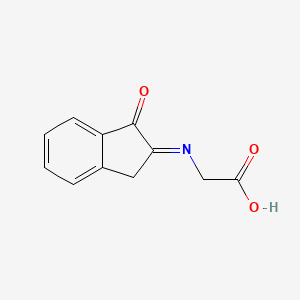
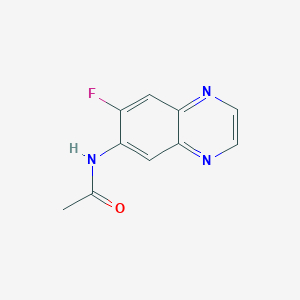
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
